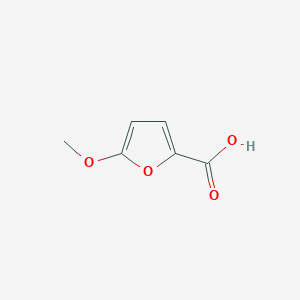

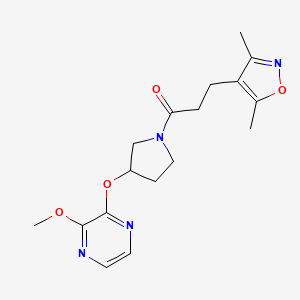

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a synthetic chemical with potential biological activity. Its structure suggests it could interact with various biological targets, given the presence of isoxazole and pyrazine rings, which are common in substances with significant biological activities.

Synthesis Analysis

The synthesis of compounds structurally related to the one often involves multi-step chemical processes. These can include acylation, bromination, N-methylation, and aetheration steps, starting from various organic precursors like o-methylphenol, acetic anhydride, and dimethylisoxazol derivatives (Huang Peng-mian, 2009). Such processes are designed to introduce specific functional groups at targeted positions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallographic analysis, revealing their conformation and spatial arrangement. This analysis provides insights into the compound's reactive sites and potential interactions with biological targets. For example, studies on dimethylisothiazolopyridines and their derivatives have detailed their crystal and molecular structures, helping to understand the molecular basis of their biological activities (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with isoxazole and pyrazine rings can vary widely, including nitrosation, nitration, bromination, and methylation. These reactions are pivotal for modifying the compound's chemical properties for specific biological activities or improving its physicochemical properties for better solubility or stability (H. Ochi, T. Miyasaka, Kiyoshi Kanada, & K. Arakawa, 1976).

Aplicaciones Científicas De Investigación

Heterocyclic Derivative Syntheses

Research has shown that heterocyclic compounds, including those with methoxypyrazine groups, can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses yield a variety of derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Bacchi et al., 2005).

Reaction with Aniline and Formaldehyde

Another study explored the reaction of dialkyl 2-butynoate with aniline and formaldehyde, revising the structure of the product to a more complex heterocyclic compound. This research highlights the reactivity of such compounds under Bronsted acid-catalyzed conditions, indicating their potential in synthetic organic chemistry for creating novel molecules with diverse biological activities (Srikrishna et al., 2010).

Inhibitors Development

Compounds featuring methoxypyrazine motifs have been developed as inhibitors, such as 5-lipoxygenase-activating protein inhibitors. These inhibitors showcase significant potential in treating inflammatory conditions and have advanced into clinical development, demonstrating the therapeutic applications of such compounds (Hutchinson et al., 2009).

Characterization and Analysis of Structural Isomers

Methoxypyrazines have been characterized in various contexts, including their occurrence in natural products and as off-flavor compounds in food and wine. The detailed analysis of their structural isomers aids in understanding their sensory impact and chemical behavior in complex matrices (Slabizki et al., 2014).

Synthesis of Herbicide Derivatives

Research into the synthesis of dimethyl derivatives of imidazolinone herbicides and the development of efficient gas chromatographic methods for their detection underscores the agricultural and environmental applications of related compounds. These studies highlight the role of such compounds in the development of herbicides and their analysis in various matrices (Anisuzzaman et al., 2000).

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)4-5-15(22)21-9-6-13(10-21)24-17-16(23-3)18-7-8-19-17/h7-8,13H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPRELJHKJQJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)

![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)

![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)